1-butyl-6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the butyl, cyclopropyl, and fluorobenzyl groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrazolo[3,4-b]pyridine core and the fluorobenzyl group.
Electrophilic aromatic substitution: This method is employed to introduce substituents onto the aromatic ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness: 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C25H27FN6O |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H27FN6O/c1-3-4-12-32-24-23(16(2)29-32)19(14-21(27-24)17-9-10-17)25(33)28-22-11-13-31(30-22)15-18-7-5-6-8-20(18)26/h5-8,11,13-14,17H,3-4,9-10,12,15H2,1-2H3,(H,28,30,33) |
InChI Key |
KBVKCEUJDRQDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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